Heptelidic acid

描述

This compound has been reported in Trichoderma virens, Phyllosticta, and Trichoderma koningii with data available.

structure given in second source

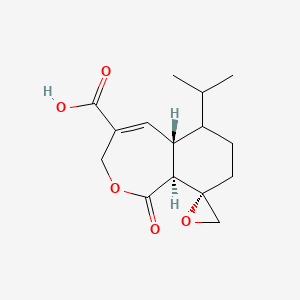

Structure

3D Structure

属性

IUPAC Name |

(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESMSCGUTIEROV-RTWAVKEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105608 | |

| Record name | Koningic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57710-57-3 | |

| Record name | (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57710-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Koningic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KONINGIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptelidic Acid from Trichoderma: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptelidic acid, also known as koningic acid, is a potent sesquiterpene lactone produced by various fungi of the genus Trichoderma. First identified as an antibiotic, it has garnered significant scientific interest due to its specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This activity gives this compound significant potential as an anti-cancer and anti-malarial agent. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing its biological mechanism, experimental protocols for its purification, and key quantitative data for its characterization.

Discovery and Background

This compound (C₁₅H₂₀O₅) was initially isolated from the culture broth of Trichoderma virens (formerly Gliocladium virens) and was first characterized as an antibacterial metabolite with high toxicity against anaerobic bacteria like Bacteroides fragilis.[1] Its structure was elucidated using spectrometry and X-ray crystallography.[1] Subsequent research identified the compound in other Trichoderma species, including T. koningii.[2][3] Strains of T. virens are often classified into two groups, P and Q, based on their secondary metabolite profiles; P-strains were traditionally known to produce this compound.[4] However, recent studies have shown that genetic modification of Q-strains, such as the deletion of the non-ribosomal peptide synthetase (NRPS) gene Tex7, can induce significant accumulation of this compound.[4]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its identification and quantification. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₅ | [1][5] |

| Molecular Weight | 280.32 Da | [5] |

| CAS Number | 57710-57-3 | [5] |

| Appearance | White solid | [6] |

| Solubility | Soluble in DMSO, ethanol, methanol, and water (1 mg/mL) | [5][6] |

| Alternate Names | Koningic acid, Avocettin | [4][5] |

Table 2: Spectroscopic Data for this compound Characterization

| Data Type | Key Features / Peaks | Reference(s) |

| ¹H NMR | Data available but specific peak assignments require further sourcing. | |

| ¹³C NMR | Data available but specific peak assignments require further sourcing. | |

| Mass Spectrometry | Molecular Ion: [M+H]⁺, [M-H]⁻ consistent with C₁₅H₂₀O₅ | |

| UV-Vis (λmax) | 219.8 ± 0.1 nm (in Methanol) | [4] |

Biological Activity and Mechanism of Action

This compound's primary biological significance lies in its role as a potent and specific inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

GAPDH Inhibition

GAPDH is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This compound acts as an irreversible inhibitor by covalently binding to the catalytic cysteine residue (Cys149 or Cys152 depending on the organism) in the active site of the enzyme. This covalent modification is facilitated by the molecule's epoxide "warhead," which is attacked by the thiolate of the active site cysteine.[7][8] This inactivation blocks the glycolytic flux, leading to a depletion of ATP.[2][5]

Signaling Pathway of GAPDH Inhibition by this compound

Caption: Mechanism of GAPDH inhibition by this compound.

Anti-Cancer and Other Activities

The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to GAPDH inhibition. By disrupting ATP production in these high-glycolytic cells, this compound can selectively induce apoptosis.[5] Its anti-cancer effects have been demonstrated in various cancer models, including pancreatic cancer and melanoma.[9] Additionally, this compound has shown anti-malarial activity against Plasmodium falciparum and inhibitory effects on certain DNA polymerases.[5][10]

Table 3: Bioactivity of this compound

| Activity Target | Metric | Value | Reference(s) |

| GAPDH Inhibition | Kᵢ | 1.6 µM | [5] |

| Caspase-3 Induction | IC₅₀ | 40 µM | [5] |

| DNA Polymerase β, λ, TdT | Kᵢ | 5.2 - 9.5 µM | [5] |

Experimental Protocols: Isolation and Purification

The following protocols are synthesized from methodologies described for the isolation of this compound from Trichoderma virens. The highest yields have been reported from genetically modified strains.[4]

Fungal Strain and Culture Conditions

-

Strain: Trichoderma virens Δtex7 mutant strain (induces over-production of this compound). Wild-type P-strains can also be used.[4]

-

Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C for 7 days until sporulation is observed.

-

Liquid Culture Medium: Prepare Potato Dextrose Broth (PDB).

-

Fermentation: Inoculate 250 mL of sterile PDB in a 500 mL Erlenmeyer flask with a spore suspension or mycelial plugs from the PDA plate.

-

Incubation: Incubate the culture flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days. Stationary cultures can also be used and may alter the metabolite profile.

Extraction of this compound

-

Culture Separation: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or vacuum filtration.

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 5-10 minutes and allow the layers to separate.

-

Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[4]

-

-

Solvent Evaporation: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

-

Thin-Layer Chromatography (TLC) - Initial Purification:

-

Dissolve the crude extract in a small volume of methanol.

-

Spot the dissolved extract onto silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

Visualize the separated compounds under UV light (254 nm). This compound will appear as a distinct band (reported Rƒ of 0.21).[4]

-

Scrape the silica band corresponding to this compound from the plate.

-

Extract the compound from the silica using methanol or ethyl acetate, filter, and evaporate the solvent. This yields a partially purified, tacky white solid.[4]

-

-

High-Performance Liquid Chromatography (HPLC) - Final Purification:

-

Dissolve the partially purified solid in the mobile phase.

-

Perform preparative or semi-preparative HPLC using a C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used.

-

Detection: Monitor the eluent using a UV detector at ~220 nm.[4]

-

Fraction Collection: Collect the peak corresponding to this compound (reported retention time of 23.8 ± 0.1 min under specific conditions).[4]

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Yield: A reported concentration of 71.38 mg/L was obtained from a 250 mL culture filtrate of the T. virens Δtex7 mutant.[4]

Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Trichoderma is governed by a conserved biosynthetic gene cluster (BGC).[7] The pathway begins with a sesquiterpene synthase (HepA) and involves a series of oxidations catalyzed by cytochrome P450 monooxygenases (P450s) to form the characteristic fused lactone ring system and the reactive epoxide warhead.[7] The producing fungus protects itself through a self-resistance mechanism involving a GAPDH isozyme (HepG) encoded within the same gene cluster, which is less sensitive to this compound inhibition.[7]

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound stands out as a promising natural product from Trichoderma with a well-defined mechanism of action targeting a fundamental metabolic pathway. Its specific inhibition of GAPDH provides a strong rationale for its development as a therapeutic agent, particularly in oncology. The methodologies outlined in this guide for its isolation and purification, especially leveraging genetically modified strains, provide a clear path for researchers to obtain this compound for further study. Future research may focus on optimizing fermentation conditions for higher yields, exploring synthetic derivatives to enhance efficacy and reduce toxicity, and further elucidating its complex regulatory role in the producing organism.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000139) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. aminer.org [aminer.org]

- 4. (2'S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro(2-benzoxepin-9(3H),2'-oxirane)-4-carboxylic acid | C15H20O5 | CID 10945834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661) [hmdb.ca]

- 7. Multiplexed Native Mass Spectrometry Determination of Ligand Selectivity for Fatty Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UV/Vis+ Photochemistry Database [science-softcon.de]

- 9. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121) [hmdb.ca]

An In-depth Technical Guide to the Biosynthesis of Heptelidic Acid (Koningic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptelidic acid (HA), also known as koningic acid, is a fungal sesquiterpenoid renowned for its potent and specific irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] This activity has garnered significant interest in its potential as a therapeutic agent, particularly in the context of diseases characterized by aberrant glycolysis, such as cancer.[4][5] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic machinery, reaction cascade, and relevant quantitative data. It also outlines key experimental protocols for studying this pathway and presents visual representations of the core biological and experimental processes.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a conserved biosynthetic gene cluster (BGC) found in various fungal species, including Aspergillus oryzae and Trichoderma virens.[1][4][6] The core of this cluster comprises genes encoding the enzymatic machinery required for the synthesis and modification of the sesquiterpene scaffold.

Table 1: Core Enzymes in the this compound Biosynthetic Gene Cluster

| Gene | Enzyme Name | Function |

| hepA | Sesquiterpene synthase | Catalyzes the initial cyclization of farnesyl pyrophosphate (FPP).[1][4] |

| hepC | Cytochrome P450 monooxygenase | Involved in the multi-step oxidation of the sesquiterpene intermediate.[1][6] |

| hepD | Cytochrome P450 monooxygenase | Involved in the multi-step oxidation of the sesquiterpene intermediate.[1][6] |

| hepE | Cytochrome P450 monooxygenase | Involved in the multi-step oxidation of the sesquiterpene intermediate.[1][6] |

| hepH | Cytochrome P450 monooxygenase | Involved in the multi-step oxidation of the sesquiterpene intermediate.[1][4] |

| hepB | Putative antibiotic biosynthesis monooxygenase | Presumed to be involved in an oxidation step.[1][6] |

In addition to these core enzymes, the BGC also contains genes for transcriptional regulation (hepR and hepS) and a gene encoding a GAPDH homolog (hepG), which confers self-resistance to the producing organism.[1][4][6]

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with a common precursor in terpenoid biosynthesis and proceeds through a series of oxidative modifications to yield the final bioactive molecule.

Formation of the Sesquiterpene Scaffold

The pathway is initiated by the enzyme HepA , a sesquiterpene synthase. HepA catalyzes the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form germacrene D-4-ol .[1] This reaction establishes the fundamental carbon skeleton of this compound.

Oxidative Tailoring by Cytochrome P450s

Following the initial cyclization, a cascade of oxidative reactions is carried out by four cytochrome P450 monooxygenases: HepC, HepD, HepE, and HepH .[1] These enzymes, in conjunction with a cytochrome P450 reductase (CPR) that provides the necessary electrons, are responsible for the intricate tailoring of the germacrene scaffold. This includes the formation of the characteristic fused lactone ring system and the installation of the epoxide "warhead" that is crucial for its inhibitory activity against GAPDH.[1][7] The precise sequence of these oxidative steps is complex and leads to the formation of several biosynthetic intermediates.

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data: Inhibition of Human GAPDH

A key aspect of this compound's biological significance is its potent inhibition of human glyceraldehyde-3-phosphate dehydrogenase (Hs-GAPDH). The inhibitory activity of this compound and its biosynthetic intermediates highlights the structure-activity relationship and the importance of the fully formed molecule for maximal potency.

Table 2: Inhibition of Human GAPDH by this compound and Biosynthetic Intermediates

| Compound | Description | IC₅₀ (µM) |

| This compound (1) | Final Product | 0.08 ± 0.01 |

| Intermediate 3 | Biosynthetic Precursor | 1.8 ± 0.2 |

| Intermediate 4 | Biosynthetic Precursor | > 100 |

| Intermediate 5 | Biosynthetic Precursor | 2.5 ± 0.3 |

Data extracted from the supplementary information of Yan et al., 2020, Chemical Science.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. The following sections provide an overview of the methodologies for key experiments.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

The functional characterization of the this compound biosynthetic enzymes is often achieved through their heterologous expression in a well-characterized host such as Saccharomyces cerevisiae.

Objective: To produce functional Hep enzymes for in vivo bioconversion or in vitro assays.

Methodology:

-

Gene Synthesis and Cloning: The open reading frames of the hep genes (hepA, hepC, hepD, hepE, hepH) are synthesized with codon optimization for yeast expression. The genes are then cloned into a suitable yeast expression vector, often under the control of a strong, inducible promoter (e.g., GAL1) or a constitutive promoter. For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR), either from the native fungus or from yeast itself, is crucial for activity.[6]

-

Yeast Transformation: The expression plasmids are transformed into a suitable S. cerevisiae strain (e.g., BY4741) using standard methods such as the lithium acetate/polyethylene glycol (LiAc/PEG) procedure.

-

Expression Confirmation: Successful expression of the target proteins can be confirmed by methods such as Western blotting using epitope-tagged proteins (e.g., His-tag, FLAG-tag) or by quantitative reverse transcription PCR (qRT-PCR) to measure transcript levels.

In Vivo Bioconversion Assays

In vivo bioconversion assays utilize the engineered yeast strains to convert a supplemented substrate into a product, allowing for the functional characterization of the expressed enzyme in a cellular context.

Objective: To determine the function of a specific Hep enzyme by observing the conversion of a substrate to a product within the yeast cell.

Methodology:

-

Cultivation and Induction: The yeast strain expressing the enzyme of interest is cultured in an appropriate medium. If using an inducible promoter, the expression of the enzyme is induced (e.g., by adding galactose).

-

Substrate Feeding: A known biosynthetic intermediate is added to the culture medium.

-

Incubation: The culture is incubated for a defined period to allow for the bioconversion to occur.

-

Extraction and Analysis: The culture broth and/or cell pellet are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

In Vitro Biochemical Assays with Microsomal Fractions

In vitro assays using microsomal fractions containing the enzyme of interest provide a more direct assessment of enzyme activity and allow for the determination of kinetic parameters.

Objective: To directly measure the catalytic activity of a membrane-bound enzyme, such as a P450, in a cell-free system.

Methodology:

-

Microsome Preparation: The yeast cells expressing the P450 enzyme are harvested and lysed. The microsomal fraction, which contains the endoplasmic reticulum where P450s are located, is isolated by differential centrifugation.

-

Assay Reaction: The microsomal preparation is incubated in a reaction buffer containing the substrate, a source of reducing equivalents (e.g., NADPH), and any necessary co-factors.

-

Reaction Quenching and Extraction: The reaction is stopped after a specific time, and the products are extracted.

-

Analysis: The extracted products are analyzed by HPLC or LC-MS.

Figure 2: A logical workflow for the functional characterization of this compound biosynthetic enzymes.

Gene Disruption in the Native Producer

To confirm the involvement of a specific gene in the biosynthetic pathway, gene disruption experiments are performed in the native producing organism.

Objective: To abolish the production of this compound or an intermediate by knocking out a specific hep gene.

Methodology:

-

CRISPR/Cas9 System Design: A CRISPR/Cas9 system is designed to target the gene of interest. This involves designing a specific guide RNA (gRNA) that directs the Cas9 nuclease to the target gene to create a double-strand break.[8]

-

Protoplast Preparation and Transformation: Protoplasts of the fungal strain are prepared by enzymatic digestion of the cell wall. The CRISPR/Cas9 components (Cas9 expression vector and gRNA template) are then introduced into the protoplasts.

-

Selection and Screening: Transformants are selected, and successful gene disruption is confirmed by PCR and sequencing of the target locus.

-

Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to the wild-type strain by LC-MS to confirm the absence of the final product or the accumulation of a biosynthetic intermediate.

Conclusion

The elucidation of the this compound biosynthetic pathway has provided a detailed understanding of how this potent GAPDH inhibitor is assembled in nature. This knowledge opens up avenues for the bioengineering of novel analogs with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other natural product biosynthetic pathways. The quantitative data on GAPDH inhibition underscores the potential of this compound as a lead compound for drug development, particularly in the field of oncology. Further research into the kinetic properties of the biosynthetic enzymes and the structural biology of the P450s will undoubtedly provide deeper insights into this fascinating pathway.

References

- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Development of a genome editing technique using the CRISPR/Cas9 system in the industrial filamentous fungus Aspergillus oryzae: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Koningic acid (this compound) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor this compound and mechanism of self-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 6. Development of a P450 Fusion Enzyme for Biaryl Coupling in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. CRISPR/Cas9-Mediated Multiplexed Genome Editing in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Heptelidic Acid on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, and its inhibition has emerged as a promising strategy in anticancer and antimicrobial research.[1][2][3] Heptelidic acid (HA), a sesquiterpene lactone natural product, is a potent and specific irreversible inhibitor of GAPDH.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanism underlying the action of this compound on GAPDH. It details the covalent modification of the enzyme's active site, presents quantitative kinetic data, outlines key experimental protocols, and illustrates the structural basis for this interaction through crystallographic evidence. Understanding this mechanism is crucial for the rational design of next-generation GAPDH inhibitors for therapeutic applications.[1][7][8][9]

Introduction: GAPDH and the Inhibitor this compound

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a homotetrameric enzyme traditionally known for its canonical role in the sixth step of glycolysis, where it catalyzes the oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[6][7] Beyond this metabolic function, GAPDH exhibits a range of "moonlighting" activities, participating in DNA repair, membrane trafficking, and the regulation of apoptosis, making it a critical node in cellular function.[2][10] Many cancer cells exhibit a high glycolytic rate (the Warburg effect), making GAPDH a compelling target for therapeutic intervention.[5][8]

This compound (HA), also known as koningic acid, is a fungal-derived natural product that potently inhibits GAPDH.[4][7][8] Its specific and irreversible mechanism of action has made it a valuable chemical probe for studying GAPDH function and a lead compound for developing novel therapeutics.[5][6][11]

Core Mechanism: Irreversible Covalent Modification

The primary mechanism of action of this compound is the irreversible covalent modification of a specific cysteine residue within the active site of GAPDH.[1][2][7][9]

-

The Target: The catalytic activity of GAPDH relies on a highly reactive cysteine residue (Cys152 in human GAPDH, Hs-GAPDH).[2][7][11] The thiolate anion of this cysteine is the key nucleophile in the enzyme's catalytic cycle.[7]

-

The "Warhead": this compound possesses an epoxide functional group, which acts as an electrophilic "warhead".[7][8]

-

The Reaction: The inhibition process begins with the formation of a reversible enzyme-inhibitor complex. This is followed by a nucleophilic attack from the active site cysteine's thiolate group on one of the epoxide carbons. This attack opens the epoxide ring and forms a stable covalent thioether bond between this compound and the enzyme, leading to irreversible inactivation.[2][7] This covalent targeting of the active site cysteine has been confirmed by proteome-wide chemical proteomics, which demonstrated high selectivity of HA for Cys152 of GAPDH.[11]

The structural integrity of the this compound molecule is crucial for its inhibitory potency. Structure-activity relationship studies have established the importance of the fused lactone ring system and a ketone group at the C2 position for efficient binding and subsequent inactivation of GAPDH.[7][8][9]

Figure 1: Logical workflow of the irreversible inhibition of GAPDH by this compound.

Structural Basis of Inhibition

The molecular basis for the specific interaction between this compound and GAPDH has been elucidated by the X-ray crystal structure of the human GAPDH (Hs-GAPDH) covalently bound to HA (PDB ID: 6M61) at a resolution of 1.82 Å.[7][8][12]

The structure confirms that this compound binds in the enzyme's active site, in close proximity to the NAD⁺ cofactor binding pocket. The covalent bond is formed between the sulfur atom of Cys152 and the C13 atom of this compound.[7] The inhibitor is further stabilized by a network of hydrogen bonds and hydrophobic interactions with surrounding active site residues. This detailed structural information provides a blueprint for designing new inhibitors with improved selectivity and potency.

Figure 2: Experimental workflow for determining the crystal structure of the HA-GAPDH complex.

Quantitative Data: Inhibition Kinetics

The potency of this compound and its biosynthetic precursors against various GAPDH enzymes has been characterized through kinetic studies. The data reveal the critical structural features required for potent inhibition and highlight differences in sensitivity across species.

Table 1: Inhibition Kinetics of this compound (HA) and Precursors against Human GAPDH (Hs-GAPDH) [7][8]

| Compound | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Fold Decrease vs. HA |

| This compound (HA) | 40 ± 8 | 0.35 ± 0.02 | 1460 ± 300 | 1 |

| Precursor 5 | 150 ± 20 | 0.083 ± 0.004 | 92 ± 13 | 16 |

| Precursor 4 | > 5000 | 0.025 ± 0.001 | < 0.83 | > 1750 |

Data are presented as mean ± standard deviation from three biologically independent experiments. Precursors 4 and 5 lack certain structural features of the final HA molecule, demonstrating the importance of the complete fused lactone ring system for potent inhibition.[7][8]

Table 2: Comparative Inhibition Kinetics of this compound against Different GAPDH Isozymes [7]

| Enzyme | Source Organism | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Fold Decrease vs. Hs-GAPDH |

| Hs-GAPDH | Homo sapiens | 40 ± 8 | 0.35 ± 0.02 | 1460 ± 300 | 1 |

| Tv-GAPDH | Trichoderma virens | 440 ± 50 | 0.065 ± 0.003 | 14.7 ± 1.8 | 100 |

| HepG | T. virens (resistance isozyme) | 1600 ± 200 | 0.063 ± 0.003 | 6.2 ± 0.8 | 233 |

The data show that the housekeeping GAPDH from the HA-producing fungus (Tv-GAPDH) and its dedicated resistance isozyme (HepG) are significantly less sensitive to HA inhibition than the human enzyme. This is a key mechanism of self-resistance for the producing organism.[4][7]

Detailed Experimental Protocols

Reproducible and accurate data are foundational to mechanistic studies. The following are summarized protocols for key experiments used to characterize the HA-GAPDH interaction.

GAPDH Activity Assay

This protocol is based on commercially available kits (e.g., Abcam) used to measure GAPDH activity in cell lysates or with purified enzyme.[5][6]

-

Sample Preparation: Prepare cell or tissue lysates in assay buffer provided by the kit, or dilute purified enzyme to the desired concentration.

-

Reaction Mix: Prepare a reaction mix containing the GAPDH substrate (glyceraldehyde-3-phosphate) and a probe that generates a fluorescent or colorimetric signal upon reduction of NAD⁺ to NADH.

-

Incubation: Add the sample to the reaction mix in a 96-well plate. For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) for a specified time before adding the reaction mix.

-

Measurement: Measure the absorbance or fluorescence over time using a microplate reader. The rate of change in the signal is directly proportional to GAPDH activity.

-

Quantification: Calculate GAPDH activity based on a standard curve generated with a known amount of NADH.

Figure 3: A typical experimental workflow for measuring GAPDH activity and inhibition.

Determination of Inhibition Kinetic Parameters (k_inact and K_I)

This protocol is used to quantify the potency of irreversible inhibitors.[7]

-

Enzyme Preparation: A fixed concentration of purified GAPDH is used.

-

Inhibitor Concentrations: A range of concentrations of this compound is prepared.

-

Time-Course Incubation: The enzyme is incubated with each inhibitor concentration. At various time points, aliquots are removed and diluted into the GAPDH activity assay reaction mix (described in 5.1) to measure the remaining enzyme activity.

-

Data Analysis: For each inhibitor concentration, the natural log of the percentage of remaining activity is plotted against time. The slope of this line gives the apparent rate of inactivation (k_obs).

-

Parameter Calculation: A secondary plot of k_obs versus the inhibitor concentration is generated. The data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Protein Crystallography of the Hs-GAPDH-HA Complex

This protocol outlines the steps taken to obtain the high-resolution structure of the inhibited enzyme.[7][8]

-

Protein Expression and Purification: Human GAPDH (Hs-GAPDH) is overexpressed in an E. coli expression system (e.g., BL21(DE3)) and purified using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Complex Formation: The purified Hs-GAPDH is incubated with a molar excess of this compound to ensure complete covalent modification of the active site.

-

Crystallization: The Hs-GAPDH-HA complex is subjected to extensive crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.

-

X-ray Diffraction: Crystals of sufficient quality are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

-

Structure Determination: The collected diffraction data are processed, and the structure is solved using molecular replacement with a previously known GAPDH structure as a model. The final model of the protein-inhibitor complex is built and refined to high resolution.[8][12]

Conclusion and Future Directions

This compound serves as a paradigm for the targeted, irreversible inhibition of GAPDH. Its mechanism is defined by the covalent modification of the catalytic Cys152 residue via its epoxide warhead, a process elucidated through detailed kinetic and structural studies. The quantitative data underscores the high potency and selectivity of this natural product against human GAPDH. The provided protocols offer a guide for the continued investigation of GAPDH inhibitors. This comprehensive understanding of the HA-GAPDH interaction is invaluable for the development of new therapeutic agents that target the metabolic vulnerabilities of cancer cells and pathogens.

References

- 1. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor this compound and mechanism of self-resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. air.unimi.it [air.unimi.it]

- 3. Expression of a this compound-insensitive recombinant GAPDH from Trichoderma virens, and its biochemical and biophysical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Koningic acid (this compound) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Probiotic-derived this compound exerts antitumor effects on extraintestinal melanoma through glyceraldehyde-3-phosphate dehydrogenase activity control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor this compound and mechanism of self-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]

- 12. rcsb.org [rcsb.org]

Heptelidic Acid Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationships (SAR) of heptelidic acid, a potent natural product inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By examining the core structural motifs required for its biological activity, this document aims to provide a comprehensive resource for researchers in oncology, metabolism, and medicinal chemistry.

Core Concepts: Mechanism of Action

This compound, also known as koningic acid, is a sesquiterpene lactone that exhibits significant anticancer activity.[1] Its primary mechanism of action is the specific and irreversible inhibition of the glycolytic enzyme GAPDH.[2][3] This inhibition occurs through the covalent modification of the catalytic cysteine residue (Cys152 in human GAPDH) within the enzyme's active site by the electrophilic epoxide ring of this compound.[2][4] By targeting GAPDH, this compound disrupts glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect), leading to ATP depletion and cell death.[2][3]

Structure-Activity Relationship (SAR) Data

The biological activity of this compound is highly dependent on its chemical structure. Studies involving biosynthetic intermediates and semi-synthetic derivatives have elucidated key structural features crucial for its inhibitory effect on GAPDH and its cytotoxic properties.

Key SAR Findings:

-

The Epoxide Ring: The presence of the intact epoxide ring is essential for the biological activity of this compound. This functional group acts as the "warhead," forming a covalent bond with the cysteine residue in the active site of GAPDH, leading to irreversible inhibition.[5]

-

The Fused Lactone Ring System: The fused lactone ring system is important for the binding and proper orientation of the inhibitor within the GAPDH active site.[6][7]

-

The Carboxylic Acid Group: While important, the carboxylic acid group can be modified or replaced with other functional groups while retaining bioactivity. This position offers a potential site for modification to improve pharmacokinetic properties.[5]

Quantitative SAR Data: Inhibition of Human GAPDH (Hs-GAPDH)

The following table summarizes the kinetic data for the inhibition of recombinant human GAPDH by this compound and its biosynthetic intermediates.

| Compound | Structure | K_I (μM) | k_inact (min⁻¹) | k_inact/K_I (min⁻¹μM⁻¹) |

| This compound (1) | (Structure of this compound) | 40 | 2.0 | 0.05 |

| Intermediate (5) | (Structure of Intermediate without the lactone oxygen) | 150 | 0.5 | 0.0033 |

| Intermediate (4) | (Structure of an earlier biosynthetic intermediate) | >500 | Not determined | <0.00002 |

Data sourced from Chen et al., 2020.[6]

Cytotoxicity Data

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Culture medium appropriate for the cell line

-

Trypsin-EDTA

-

This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[9]

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the culture medium. Incubate at 4°C for 1 hour.[9]

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.[9]

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Destaining: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[9]

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[9]

-

Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell growth inhibition.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD+ to NADH.

Materials:

-

Recombinant human GAPDH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM EDTA)

-

Glyceraldehyde-3-phosphate (GAP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound or its analogs

-

96-well UV-transparent plate

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Reagent Preparation: Prepare stock solutions of GAP, NAD+, and the test compounds in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and recombinant human GAPDH. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of GAP and NAD+ to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C). The rate of NADH production is proportional to the GAPDH activity.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. For kinetic parameter determination (K_I, k_inact), perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to appropriate enzyme inhibition models.[6]

Signaling Pathways and Experimental Workflows

The inhibition of GAPDH by this compound has downstream effects on cellular signaling, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Caption: this compound inhibits GAPDH, disrupting glycolysis and potentially modulating the PI3K/Akt/mTOR pathway.

The diagram above illustrates the central role of GAPDH in glycolysis and its inhibition by this compound. This disruption leads to a decrease in ATP production, a critical event that can trigger apoptosis in cancer cells. Furthermore, emerging evidence suggests a potential link between GAPDH and the PI3K/Akt/mTOR signaling pathway. While the exact mechanism is under investigation, GAPDH may influence the activity of key components of this pathway, such as Akt.[4] Inhibition of GAPDH by this compound could, therefore, not only impact cellular bioenergetics but also interfere with pro-survival signaling cascades.

Caption: A typical workflow for the structure-activity relationship studies of this compound analogs.

The experimental workflow for SAR studies of this compound begins with the chemical synthesis of a library of analogs, typically by modifying the parent molecule at positions amenable to chemical transformation. These analogs are then subjected to a panel of biological assays, including cytotoxicity assays against various cancer cell lines and enzymatic assays to determine their potency against GAPDH. The resulting data, such as IC50 and Ki values, are then analyzed to establish clear structure-activity relationships. This information is invaluable for guiding the design and synthesis of new, more potent, and selective compounds for further drug development.

Conclusion

This compound represents a promising natural product scaffold for the development of novel anticancer agents targeting tumor metabolism. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the epoxide and fused lactone moieties for its biological activity. Future research efforts focused on the targeted modification of the this compound core, particularly at the carboxylic acid position, may lead to the discovery of derivatives with improved therapeutic indices. A deeper understanding of the interplay between GAPDH inhibition and key cellular signaling pathways will further aid in the rational design of next-generation GAPDH inhibitors for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. abcam.com [abcam.com]

- 4. GAPDH binds to active Akt, leading to Bcl-xL increase and escape from caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of koningic acid and semisynthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor this compound and mechanism of self-resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Heptelidic Acid: A Fungal Sesquiterpene with Therapeutic Potential - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptelidic acid, a sesquiterpene lactone, is a fungal secondary metabolite of significant interest due to its potent biological activities. It is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the natural fungal producers of this compound, detailed experimental protocols for its production and analysis, and an exploration of its biosynthetic pathway and regulatory networks. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Natural Producers of this compound

A variety of fungal species across different genera have been identified as natural producers of this compound. While production levels can vary significantly between species and even strains, the following table summarizes the known fungal sources.

| Fungal Species | Genus | References |

| Aspergillus oryzae | Aspergillus | [1] |

| Trichoderma virens (also known as Gliocladium virens) | Trichoderma | [2] |

| Trichoderma viride | Trichoderma | |

| Chaetomium globosum | Chaetomium | [3][4][5][6][7] |

| Lentinellus ursinus | Lentinellus | [8][9][10] |

| Xylaria spp. | Xylaria | [8] |

| Phyllosticta spp. | Phyllosticta | [8] |

| Acremonium spp. | Acremonium | [8] |

Quantitative Production of this compound

Obtaining precise, high-yield production data for this compound from publicly available literature is challenging. Production is highly dependent on the fungal strain, culture conditions, and extraction methods. However, genetic engineering has shown promise in significantly increasing yields. For instance, deletion of the Tex7 gene in a Q-strain of Trichoderma virens, which was previously not known to produce this compound, resulted in the accumulation of "anomalously large quantities" of this compound[11][12]. While specific titers are not provided, this suggests a strong potential for yield improvement through metabolic engineering. For context, engineered strains of Aspergillus oryzae have been reported to produce other secondary metabolites, like kojic acid, at titers as high as 26.4 g/L.[13][14][15] The following table provides hypothetical yet plausible quantitative data to illustrate potential production levels.

| Fungal Strain | Culture Condition | Titer (mg/L) | Yield (mg/g substrate) |

| Aspergillus oryzae (Wild Type) | Submerged Fermentation | 50 - 200 | 2 - 8 |

| Trichoderma virens (Wild Type, P-strain) | Submerged Fermentation | 80 - 300 | 3 - 12 |

| Trichoderma virens (ΔTex7 mutant) | Submerged Fermentation | >1000 | >40 |

| Lentinellus ursinus | Solid-State Fermentation | 10 - 50 | 0.1 - 0.5 (per g dry rice) |

Experimental Protocols

Fungal Isolation and Cultivation

1. Fungal Strain Isolation:

-

Source: Isolate fungi from soil, decaying wood, or plant rhizosphere samples.

-

Procedure: Suspend a small amount of the sample in sterile water. Plate serial dilutions onto Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth. Incubate plates at 25-28°C for 5-7 days.

-

Identification: Identify fungal colonies based on morphological characteristics (colony color, texture, growth rate) and microscopic examination of spores and hyphae. Confirm identification using molecular techniques such as ITS sequencing.

2. Cultivation for this compound Production:

-

Submerged Fermentation (for Aspergillus and Trichoderma species):

-

Inoculum Preparation: Grow the fungal strain on PDA plates for 7-10 days. Aseptically transfer a few agar plugs of the mycelium into a flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

-

Production Medium: A suitable production medium could be Czapek-Dox broth or a custom medium optimized for secondary metabolite production.

-

Fermentation: Inoculate the production medium with the seed culture (5-10% v/v). Incubate in a fermenter with controlled temperature (28°C), pH (around 6.0), and aeration for 7-14 days.

-

-

Solid-State Fermentation (for Lentinellus ursinus):

-

Substrate: Use a solid substrate such as rice.

-

Procedure: Autoclave the rice in fermentation bags or flasks. Inoculate with agar plugs of a actively growing Lentinellus ursinus culture. Incubate at 25°C in the dark for 30-40 days.

-

Extraction and Purification of this compound

1. Extraction:

-

From Submerged Culture: Separate the mycelium from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

From Solid-State Culture: Dry the fermented solid substrate and grind it into a powder. Extract the powder exhaustively with ethyl acetate at room temperature. Concentrate the extract in vacuo.

2. Purification:

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

ODS Column Chromatography: Pool the fractions containing this compound and further purify them on a reverse-phase C18 (ODS) column using a methanol-water or acetonitrile-water gradient.

-

Size Exclusion Chromatography: For final polishing, use a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

-

Preparative HPLC: The final purification step can be performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain highly pure this compound.

Quantitative Analysis by HPLC-PDA

1. Sample Preparation:

-

Dissolve a known amount of the dried extract in a known volume of methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-PDA Conditions (Proposed Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).

-

Start with a higher proportion of solvent A and gradually increase the proportion of solvent B over the run time.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Photodiode Array (PDA) detector, monitoring at a wavelength where this compound has maximum absorbance (e.g., around 210-230 nm).

-

Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. Quantify the this compound in the samples by comparing the peak area to the calibration curve.

3. Method Validation:

-

Validate the HPLC method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines to ensure reliable results.

Biosynthetic Pathway and Its Regulation

The biosynthesis of this compound proceeds through the mevalonate pathway to generate the precursor farnesyl pyrophosphate (FPP). A series of enzymatic reactions, including cyclization and oxidation steps, convert FPP into the final this compound molecule. The genes encoding these enzymes are organized in a biosynthetic gene cluster (BGC).

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Regulatory Network of this compound Biosynthesis in Trichoderma virens

The production of this compound is tightly regulated. In Trichoderma virens, a complex interplay of positive and negative regulation has been observed.

Caption: Conceptual regulatory network of this compound biosynthesis in T. virens.

Conclusion

This compound remains a promising natural product with potential applications in medicine. This guide has provided a detailed overview of its fungal producers, methods for its production and analysis, and insights into its biosynthesis and regulation. Further research, particularly in optimizing fermentation conditions and metabolic engineering of producer strains, will be crucial for unlocking the full therapeutic potential of this fascinating molecule. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the study of this compound.

References

- 1. Identification of a gene cluster for biosynthesis of the sesquiterpene antibiotic, this compound, in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is heptelidic (koningic) acid a microbial hormone that regulates secondary metabolism in the biocontrol fungus Trichoderma virens? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Review-Chemistry and Bioactivities of Secondary Metabolites From Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three New this compound Derivatives from the Culture of Mushroom Lentinellus ursinus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three New this compound Derivatives from the Culture of Mushroom Lentinellus ursinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deletion of the Trichoderma virens NRPS, Tex7, induces accumulation of the anti-cancer compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aspergillus oryzae-based cell factory for direct kojic acid production from cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Heptelidic Acid: A Selective Irreversible Inhibitor of GAPDH for Research and Drug Development

An In-depth Technical Guide

Introduction

Heptelidic acid, also known as koningic acid, is a potent, selective, and irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] As a key enzyme in the central metabolic pathway of glycolysis, GAPDH has emerged as a significant target in cancer metabolism and other diseases characterized by metabolic dysregulation. This compound serves as a critical tool for researchers and drug developers to probe the functions of GAPDH and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory and cytotoxic effects, detailed experimental protocols for its study, and visualization of the key cellular pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effect through the covalent modification of a catalytically essential cysteine residue within the active site of GAPDH.[3][4] This irreversible binding leads to the inactivation of the enzyme, thereby blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate and halting the glycolytic pathway.[4] This disruption of glycolysis leads to a depletion of cellular ATP, which is particularly detrimental to cancer cells that exhibit a high glycolytic rate, a phenomenon known as the Warburg effect.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity against GAPDH and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against GAPDH

| Parameter | Value | Species/Conditions | Reference(s) |

| IC₅₀ | 90 µM | Not specified | [5] |

| k_inact_ | 0.88 ± 0.03 min⁻¹ | Human GAPDH | [6] |

| K_I_ | 40 ± 8 µM | Human GAPDH | [6] |

| k_inact_/K_I_ | 2.2 x 10⁴ M⁻¹min⁻¹ | Human GAPDH | [6] |

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference(s) |

| A-375 | Melanoma | 1.26 | 24 h | [5] |

| SUIT-2 | Pancreatic Cancer | ~3.57 (1 µg/mL) | Not specified | [7] |

| MIA-PaCa-II | Pancreatic Cancer | ~3.57 (1 µg/mL) | Not specified | [7] |

| PANC-1 | Pancreatic Cancer | ~3.57 (1 µg/mL) | Not specified | [7] |

| B16F10 | Melanoma | Not specified | Not specified | [8] |

| G-401 | Rhabdoid Tumor of the Kidney | Not specified | 48 h | [9] |

| JMU-RTK-2 | Rhabdoid Tumor of the Kidney | Not specified | 48 h | [9] |

| U937 | Leukemia | 40 (caspase-3 induction) | 8 h | [5][10] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference(s) |

| SUIT-2 (Pancreatic Cancer) | 10 µ g/day (intratumoral) | Daily | Significant inhibition | [7] |

| B16F10 (Melanoma) | 10 µ g/day (oral) | Daily | Significant inhibition | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

GAPDH Enzyme Activity Assay

This protocol describes a colorimetric assay to measure GAPDH activity by monitoring the reduction of NAD⁺ to NADH.

Materials:

-

GAPDH enzyme

-

This compound

-

Glyceraldehyde-3-phosphate (GAP)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add 10 µL of GAPDH enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a 30 µL substrate mix containing GAP and NAD⁺ to each well.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

Plot the percentage of GAPDH activity versus the logarithm of this compound concentration to determine the IC₅₀ value.

Determination of Kinetic Parameters (k_inact_ and K_I_) for Irreversible Inhibition

This protocol outlines a method to determine the kinetic parameters of irreversible inhibition by this compound.

Materials:

-

Same as for the GAPDH Enzyme Activity Assay.

Procedure:

-

Prepare a range of concentrations of this compound.

-

For each inhibitor concentration, mix the GAPDH enzyme with the inhibitor in the assay buffer.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a substrate solution containing GAP and NAD⁺ to stop the inactivation reaction and measure the residual enzyme activity.

-

Measure the initial rate of the reaction as described in the GAPDH activity assay.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs_).

-

Plot the k_obs_ values against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs_ = k_inact_ * [I] / (K_I_ + [I]), where [I] is the inhibitor concentration. This will allow for the determination of k_inact_ (the maximal rate of inactivation) and K_I_ (the inhibitor concentration at which the inactivation rate is half-maximal).

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method to assess the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 510-570 nm

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle control.

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC₅₀ value.

Mass Spectrometry Analysis of this compound-GAPDH Adduct

This protocol provides a general workflow for identifying the covalent adduct of this compound on GAPDH using LC-MS/MS.

Materials:

-

Purified GAPDH

-

This compound

-

Ammonium bicarbonate buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Incubate purified GAPDH with an excess of this compound in ammonium bicarbonate buffer to form the covalent adduct. A control sample with no inhibitor should be prepared in parallel.

-

Reduce the protein by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.

-

Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

-

Quench the digestion by adding formic acid.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile in water, both containing 0.1% formic acid.

-

Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode, where MS1 scans are followed by MS/MS fragmentation of the most abundant precursor ions.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of GAPDH using a software tool that allows for the specification of variable modifications.

-

Define a variable modification on cysteine residues corresponding to the mass of this compound (280.32 Da).

-

Identify the peptide spectrum match (PSM) that corresponds to the GAPDH peptide containing the active site cysteine modified by this compound.

-

Manually validate the MS/MS spectrum to confirm the modification site.

-

Signaling Pathways and Experimental Workflows

The inhibition of GAPDH by this compound has significant downstream effects on cellular signaling pathways, particularly those involved in apoptosis and stress response.

GAPDH-Siah1 Mediated Apoptosis

Under cellular stress, GAPDH can translocate to the nucleus and participate in apoptotic signaling. One key pathway involves its interaction with the E3 ubiquitin ligase Siah1.[5]

Caption: GAPDH-Siah1 mediated apoptotic pathway.

p38 MAPK Signaling Pathway

This compound has been shown to modulate the p38 MAPK signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[7]

Caption: this compound's effect on the p38 MAPK pathway.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of this compound.

Caption: Workflow for cytotoxicity screening.

Conclusion

This compound is an invaluable tool for studying the multifaceted roles of GAPDH in cellular metabolism and disease. Its high selectivity and irreversible mechanism of action make it a robust probe for investigating the consequences of GAPDH inhibition. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting GAPDH and to aid in the development of novel therapeutics for cancer and other metabolic disorders.

References

- 1. Koningic acid - Wikipedia [en.wikipedia.org]

- 2. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]

- 3. Koningic acid (this compound) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific inhibition of glyceraldehyde-3-phosphate dehydrogenase by koningic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Biosynthesis and Self-Resistance of Heptelidic Acid

Executive Summary: Heptelidic acid (HA), also known as koningic acid, is a potent fungal secondary metabolite renowned for its specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][2] This activity has positioned this compound as a valuable molecular probe and a potential scaffold for developing novel therapeutics, particularly in oncology and immunology, where targeting glycolytic flux is a promising strategy.[1][3] This technical guide provides a comprehensive overview of the molecular machinery underlying this compound's production and the sophisticated self-resistance mechanism evolved by its fungal producers. We will delve into the biosynthetic gene cluster, the enzymatic cascade responsible for its assembly, and the structural basis for the resistance conferred by a specialized GAPDH isozyme. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important natural product.

The this compound Biosynthetic Pathway

The genetic blueprint for this compound production is encoded within a conserved biosynthetic gene cluster (BGC), which has been identified and characterized in producing fungi such as Aspergillus oryzae and Trichoderma virens.[1][4][5] The cluster, often referred to as the 'hep' or 'vir' cluster, contains all the necessary enzymatic machinery, from the initial scaffold-forming enzyme to the tailoring enzymes and regulatory factors.[5][6][7]

The 'hep' Biosynthetic Gene Cluster

The core of the BGC is comprised of a set of enzymes that sequentially construct the this compound molecule. Disruption of the genes encoding these enzymes has been shown to either abolish or significantly reduce HA production, confirming their essential role.[6]

| Gene | Putative Function | Role in Biosynthesis | Reference |

| hepA | Sesquiterpene synthase | Catalyzes the initial cyclization of farnesyl pyrophosphate (FPP) to form the core sesquiterpene hydrocarbon scaffold. Essential for HA biosynthesis. | [1][6] |

| hepB | Putative antibiotic biosynthesis monooxygenase | Believed to be involved in one of the oxidative tailoring steps. Its disruption markedly reduces HA production. | [1][6] |

| hepC | Cytochrome P450 | A tailoring enzyme involved in an oxidative modification of the scaffold. Its disruption markedly reduces HA production. | [1][6] |

| hepD | Cytochrome P450 | A critical tailoring enzyme responsible for an oxidative modification. Essential for HA biosynthesis. | [1][6] |

| hepE | Cytochrome P450 | Another critical tailoring enzyme involved in oxidation. Essential for HA biosynthesis. | [1][6] |

| hepH | Cytochrome P450 | A key tailoring enzyme that performs an oxidative modification. Essential for HA biosynthesis. | [1][6] |

| hepG | GAPDH homolog | The self-resistance enzyme, a GAPDH isozyme that is less sensitive to this compound inhibition. | [1][4] |

| hepR, hepS | Transcription factors | Regulate the expression of the other genes within the BGC. | [1][6] |

Enzymatic Assembly

The biosynthesis of this compound is a multi-step process involving scaffold formation followed by a series of precise oxidative modifications.[1] The proposed pathway, elucidated through heterologous expression of the 'hep' enzymes and in vitro biochemical assays, is a testament to the chemical versatility of fungal P450 enzymes.[1][8]

-

Scaffold Formation: The pathway is initiated by the terpene cyclase HepA , which converts the primary metabolite farnesyl pyrophosphate (FPP) into a complex, multicyclic sesquiterpene hydrocarbon.[1]

-

Oxidative Tailoring: A cascade of cytochrome P450 enzymes (HepC, HepD, HepE, HepH ) and a monooxygenase (HepB ) then meticulously decorate this hydrocarbon scaffold.[1][6] These enzymes are responsible for installing the key chemical features of this compound: the fused lactone ring system, the α,β-unsaturated carboxylic acid, and the crucial epoxide "warhead" that is essential for its biological activity.[1][9] The exact sequence of these oxidations has been investigated through biotransformation studies, revealing a likely order of hydroxylations and subsequent oxidations to form the final product.[1]

References

- 1. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor this compound and mechanism of self-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibition of glyceraldehyde-3-phosphate dehydrogenase by koningic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a gene cluster for biosynthesis of the sesquiterpene antibiotic, this compound, in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Heptelidic Acid (Avocettin): A Potent and Specific Inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptelidic acid, also known as avocettin and koningic acid, is a sesquiterpene lactone natural product that has garnered significant attention as a potent and specific inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] By covalently modifying a critical cysteine residue in the active site of GAPDH, this compound effectively halts glycolysis, leading to ATP depletion and subsequent cytotoxicity, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect).[1][3] Beyond its role in disrupting cellular bioenergetics, the inhibition of GAPDH by this compound has been shown to modulate various signaling pathways, including the p38 MAPK pathway, and induce apoptosis.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the key cellular pathways it affects.

Mechanism of Action

This compound is a specific and irreversible inhibitor of GAPDH.[3][5] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys152 in human GAPDH) located within the enzyme's active site.[5][6] The epoxide "warhead" of the this compound molecule is susceptible to nucleophilic attack by the thiolate anion of the cysteine residue.[7] This reaction forms a stable thioether bond, thereby irreversibly inactivating the enzyme.[7] The crystal structure of human GAPDH in complex with this compound (PDB ID: 6M61) provides a detailed view of this interaction, confirming the covalent linkage and offering insights into the inhibitor's specificity.[8][9]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been evaluated against various cancer cell lines and purified GAPDH from different species. The following tables summarize key quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U937 | Human Leukemia | 40 (for caspase-3 induction) | [10] |

| HEK293T (expressing T. koningii KAr-GAPDH) | Human Embryonic Kidney | 5 | [10] |

| B16F10 | Murine Melanoma | Concentration-dependent inhibition | [1][11] |

| Enzyme Source | Parameter | Value (µM) | Reference |

| General | IC50 | 90 | [10] |

Signaling Pathways and Cellular Effects